molecular formula C25H29F2N7O4S B610003 PF-06700841 tosylate CAS No. 2140301-96-6

PF-06700841 tosylate

Número de catálogo B610003
Número CAS: 2140301-96-6
Peso molecular: 561.6088
Clave InChI: FAKGOYNHHHOTEN-WTMFEIAXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-06700841 tosylate is an inhibitor of JAK1 and tyrosine kinase 2 (TYK2). It has IC50s of 17 and 23 nM, respectively, and is selective for JAK1 and TYK2 over JAK2 and JAK3 . It has the potential to treat plaque psoriasis and lupus erythematosus .


Molecular Structure Analysis

The molecular formula of PF-06700841 tosylate is C25H29F2N7O4S . Its average mass is 561.604 Da and its monoisotopic mass is 561.196960 Da .


Chemical Reactions Analysis

PF-06700841 tosylate has been used as an inhibitor of interferon-α/β receptor alpha chain (IFNAR1) signaling adaptor tyrosine kinase (2TYK2) in mice . More detailed information about its chemical reactions is not available in the search results.


Physical And Chemical Properties Analysis

PF-06700841 tosylate is a crystalline solid . It is soluble in DMF and DMSO at 10 mg/ml, and slightly soluble in ethanol . Its formula weight is 561.6 .

Aplicaciones Científicas De Investigación

Inhibitor of Janus kinase 1 (JAK1)

PF-06700841 tosylate has been used as an inhibitor of Janus kinase 1 (JAK1). JAK1 is a type of protein that plays a crucial role in the signaling pathway for various cytokines and growth factors . By inhibiting JAK1, PF-06700841 tosylate can potentially regulate these pathways and have therapeutic effects .

Treatment of Adjuvant Induced Arthritis (AIA) in Rat Models

The compound has been used to study its therapeutic effect on the adjuvant induced arthritis (AIA) rat model . AIA is a model of rheumatoid arthritis, and the use of PF-06700841 tosylate in this context suggests potential applications in the treatment of inflammatory diseases .

Inhibitor of Interferon-α/β Receptor Alpha Chain (IFNAR1) Signaling Adaptor Tyrosine Kinase (2TYK2) in Mice

PF-06700841 tosylate has also been used as an inhibitor of interferon-α/β receptor alpha chain (IFNAR1) signaling adaptor tyrosine kinase (2TYK2) in mice . This suggests that the compound could be used to modulate immune responses in certain conditions .

Treatment of Psoriasis

PF-06700841 tosylate has been investigated for the treatment of psoriasis . Psoriasis is a chronic skin condition, and the use of PF-06700841 tosylate suggests potential applications in dermatology .

Inhibition of IL-23 Signaling

PF-06700841 prevents IL-23 (interleukin 23) signaling through TYK2 (Tyrosine-protein kinase 2)/JAK1 (Janus kinase 1) inhibition . IL-23 is a cytokine that plays a key role in autoimmune diseases, so this application could have implications for the treatment of such conditions .

Treatment of Lupus

PF-06700841 has been investigated for the treatment of lupus . Lupus is a chronic autoimmune disease, and the use of PF-06700841 tosylate in this context suggests potential applications in the treatment of autoimmune diseases .

Mecanismo De Acción

Target of Action

PF-06700841 tosylate is a potent dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) . These kinases play crucial roles in the signaling pathways of various cytokines and growth factors that are important for immune responses and cell growth .

Mode of Action

PF-06700841 tosylate prevents interleukin 23 (IL-23) signaling through the inhibition of TYK2 and JAK1 . It selectively inhibits IFN-α/STAT3 signaling over erythropoietin/STAT5 signaling in human whole blood .

Biochemical Pathways

The inhibition of JAK1 and TYK2 by PF-06700841 tosylate disrupts the signaling pathways of proinflammatory cytokines, including IL-23 . This disruption leads to a reduction in the production of these cytokines, thereby reducing inflammation .

Pharmacokinetics

Single doses of PF-06700841 tosylate are rapidly absorbed, with peak plasma concentrations reached within 1 hour . The exposure is proportional up to 100 mg, and the mean half-life ranges from 3.8 to 7.5 hours . On day 10 of multiple ascending doses (MAD), plasma concentrations peaked at ≤1.5 hours post-dose (10-175 mg once daily). The elimination half-life was 4.9-10.7 hours, and steady state was reached by day 8 .

Result of Action

PF-06700841 tosylate has been shown to be generally effective and well-tolerated in patients with moderate-to-severe plaque psoriasis . It led to statistically significant decreases in the Psoriasis Area and Severity Index (PASI) at week 12 compared with placebo in five treatment groups . The greatest change from baseline was observed in the 30-mg once daily continuous treatment group .

Safety and Hazards

PF-06700841 tosylate is for research use only and not for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Propiedades

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12?,13?,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGOYNHHHOTEN-WTMFEIAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F2N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-06700841 tosylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.